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  • Product: Z-Leu-leu-4,5-dehydro-leu-aldehyde
  • CAS: 181139-85-5

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Mechanism and Application of Z-Leu-leu-4,5-dehydro-leu-aldehyde

The following technical guide details the mechanism of action, structural logic, and experimental application of Z-Leu-leu-4,5-dehydro-leu-aldehyde (also known as SIB-1281 ). Executive Summary Z-Leu-leu-4,5-dehydro-leu-a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structural logic, and experimental application of Z-Leu-leu-4,5-dehydro-leu-aldehyde (also known as SIB-1281 ).

Executive Summary

Z-Leu-leu-4,5-dehydro-leu-aldehyde (SIB-1281) is a synthetic tripeptide aldehyde designed as a transition-state analog inhibitor of cysteine and serine proteases. While structurally homologous to the widely used proteasome inhibitor MG-132, this compound features a critical 4,5-dehydro-leucine (ΔLeu) residue at the P1 position.

This structural modification restricts side-chain conformation, altering its selectivity profile. In biological research, it is primarily utilized as a chemical probe to modulate Amyloid Precursor Protein (APP) processing, where it exhibits a unique profile: inhibiting Aβ42 production while potentiating α-secretase activity (sAPPα), a phenotype distinct from broad-spectrum proteasome inhibition.

Feature Technical Specification
Compound Code SIB-1281
Chemical Class Peptide Aldehyde (Transition-State Analog)
Primary Warhead C-terminal Aldehyde (-CHO)
P1 Residue 4,5-dehydro-L-leucine (Side chain: 2-methylprop-2-enyl)
Mechanism Reversible Covalent Inhibition (Hemithioacetal formation)
Primary Targets Cysteine Proteases (Cathepsin B, Calpain), 20S Proteasome
Key Application Alzheimer’s Disease models (APP processing modulation)

Chemical Biology & Structural Logic

The efficacy of Z-Leu-leu-4,5-dehydro-leu-aldehyde relies on the synergy between its electrophilic warhead and its recognition sequence.

The Electrophilic Warhead (Aldehyde)

Unlike Michael acceptors (e.g., vinyl sulfones) that form irreversible bonds, the C-terminal aldehyde functions as a reversible covalent trap .

  • State: The aldehyde carbon is highly electrophilic (

    
     hybridized).
    
  • Mimicry: It mimics the carbonyl carbon of a scissile peptide bond but cannot be hydrolyzed.

  • Thermodynamics: The equilibrium favors the formation of a stable adduct with the active site nucleophile, effectively stalling the enzymatic cycle.

The P1 Modification (4,5-dehydro-leucine)

The defining feature of SIB-1281 is the unsaturation in the P1 leucine side chain.

  • Structure: Standard leucine has an isobutyl side chain. The 4,5-dehydro variant introduces a double bond at the terminus (2-methylprop-2-enyl).

  • Conformational Constraint: The

    
     carbons in the side chain reduce the entropic penalty of binding by limiting the rotatable bonds. This often enhances affinity for hydrophobic S1 pockets (e.g., in Calpain or Cathepsin B) that require a rigid ligand fit.
    
  • Metabolic Stability: The terminal alkene is less susceptible to certain oxidative degradation pathways compared to saturated alkyl chains, potentially extending half-life in cell-based assays.

Mechanism of Action (MoA)

The mechanism is a classic nucleophilic addition leading to a transition-state mimic.

Step-by-Step Inhibition Cycle
  • Recognition: The Z-Leu-Leu dipeptide tail binds to the S2 and S3 subsites of the protease, orienting the inhibitor.

  • Nucleophilic Attack:

    • Cysteine Proteases (e.g., Calpain, Cathepsin B): The thiolate anion (

      
      ) of the catalytic cysteine attacks the aldehyde carbon.
      
    • Serine Proteases (e.g., Proteasome ChT-L): The hydroxyl oxygen (

      
      ) of the catalytic serine attacks the aldehyde.
      
  • Transition State Stabilization: The attack converts the planar aldehyde carbon into a tetrahedral center, forming a hemithioacetal (for cysteine proteases) or hemiacetal (for serine proteases).

  • Oxyanion Hole Interaction: The resulting oxygen anion is stabilized by hydrogen bonding within the enzyme's oxyanion hole, mimicking the tetrahedral intermediate of peptide bond hydrolysis.

  • Stalling: Because the "leaving group" would be a hydride ion (energetically impossible), the enzyme remains trapped in this tetrahedral state.

Visualization of Mechanism

The following diagram illustrates the interaction with a Cysteine Protease (e.g., Cathepsin B).

MoA cluster_chem Chemical Transformation Enzyme Active Enzyme (Cathepsin B/Calpain) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (P2/P3 Recognition) Inhibitor SIB-1281 (Aldehyde Electrophile) Inhibitor->Complex TS_Analog Tetrahedral Hemithioacetal (Stable Adduct) Complex->TS_Analog Nucleophilic Attack (Cys-SH -> C=O) TS_Analog->Complex Reversible (Slow) Aldehyde R-CHO (Planar) Intermediate R-CH(OH)-S-Enz (Tetrahedral)

Caption: Kinetic pathway of SIB-1281 inhibition. The formation of the tetrahedral hemithioacetal is the rate-limiting, reversible trapping step.

Target Specificity & Biological Application

While often grouped with proteasome inhibitors, SIB-1281 is distinct in its application for neurodegenerative research.

The "SIB-1281 Profile" in Alzheimer's Research

Unlike pure proteasome inhibitors (which often induce apoptosis indiscriminately), SIB-1281 is cited for a specific modulation of the amyloidogenic pathway:

  • Effect: Reduces secretion of Aβ42 and Aβ40.

  • Concomitant Effect: Increases secretion of sAPPα (product of α-secretase).

  • Putative Target: While originally described as having an "unknown target" with BACE-like effects, this profile is consistent with the inhibition of Cathepsin B (which can act as a β-secretase) or the modulation of proteasomal degradation of α-secretase enzymes.

Selectivity Matrix
Target FamilyInteraction StrengthBiological Consequence
Calpain I/II High (

in nM range)
Prevents neuronal excitotoxicity; stabilizes specific substrates.
Cathepsin B HighPotential reduction in BACE1-independent Aβ production.[1]
20S Proteasome Moderate/HighAccumulation of ubiquitinated proteins; induction of HSPs.
BACE1 (Aspartyl) Low/IndirectPeptide aldehydes are generally poor inhibitors of aspartyl proteases directly. Observed effects likely downstream of cysteine protease inhibition.

Experimental Protocols

Preparation and Solubility

The aldehyde group is prone to oxidation (to carboxylic acid) and trimerization. Proper handling is critical for reproducibility.

  • Solvent: DMSO (Dimethyl sulfoxide).[2]

  • Stock Concentration: 10 mM - 25 mM.

  • Storage: Aliquot immediately into single-use vials. Store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • Stability: The 4,5-dehydro moiety is stable in DMSO, but the aldehyde can oxidize in aqueous buffers over time. Prepare working solutions immediately before use.

Cell-Based Assay: APP Modulation

Objective: Measure the effect of SIB-1281 on Aβ42 secretion in CHO-APP cells.

  • Cell Seeding: Seed CHO cells stably expressing APP751 at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Replace medium with fresh DMEM (serum-free or low serum).

    • Add SIB-1281 (Range: 0.1 µM – 10 µM).

    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (e.g., DAPT for

      
      -secretase, or MG-132 for proteasome).
      
  • Incubation: 4 to 16 hours. (Note: Prolonged incubation >24h with proteasome inhibitors causes cytotoxicity).

  • Harvest: Collect supernatant for ELISA (Aβ40/42, sAPPα). Lyse cells for Western Blot (APP-CTF accumulation).

  • Readout Interpretation:

    • SIB-1281 Signature: Decrease in Aβ + Increase in sAPPα + Accumulation of APP-CTFs (due to proteasome/lysosome inhibition).

Workflow Diagram

Protocol Step1 Solubilization DMSO Stock (10mM) Store -80°C Step2 Cell Treatment (0.1 - 10 µM) Time: 4-16h Step1->Step2 Dilute in Media Step3 Supernatant Analysis ELISA: Aβ40/42, sAPPα Step2->Step3 Collect Media Step4 Lysate Analysis Western Blot: APP-CTFs, Ub-Proteins Step2->Step4 Lyse Cells

Caption: Experimental workflow for assessing SIB-1281 activity in cellular models.

References

  • Modulation of amyloid β protein precursor processing as a means of retarding progression of Alzheimer's disease. Source: Journal of Clinical Investigation (2001). Context: Establishes SIB-1281 as a modulator of APP processing that lowers Aβ and raises sAPPα.

  • Inhibitors of the Proteasome and Cathepsin K. Source: Peptide Institute / Chem-Impex. Context: Technical data on the structural class of Z-Leu-Leu aldehydes and their cross-reactivity with Calpain and Cathepsins.

  • Second generation of BACE-1 inhibitors: Optimisation of the non-prime side substituent. Source: Journal of Alzheimer's Disease (via ResearchGate). Context: Discusses SIB-1281 in the historical context of BACE1 inhibitor development and its profile.

  • Z-Leu-Leu-4,5-dehydro-Leu-aldehyde Product Data. Source: Chem-Impex International. Context: Physical properties, solubility, and handling of CAS 181139-85-5.

Sources

Exploratory

An In-Depth Technical Guide to Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (MG-115)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Z-Leu-Leu-4,5-dehydro-Leu-aldehyde, more commonly known in scientific literature as MG-115, is a potent, cell-permeable, and reversible p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Leu-Leu-4,5-dehydro-Leu-aldehyde, more commonly known in scientific literature as MG-115, is a potent, cell-permeable, and reversible peptide aldehyde inhibitor of the proteasome.[1][2] It also demonstrates inhibitory activity against other proteases, including calpains and some cathepsins.[3] By primarily targeting the chymotrypsin-like activity of the 20S proteasome, MG-115 serves as a critical tool for investigating the ubiquitin-proteasome system (UPS), a cornerstone of cellular protein homeostasis.[4] Its ability to block protein degradation pathways has made it instrumental in studying cellular processes such as NF-κB signaling, apoptosis, and cell cycle progression.[5][6] This guide provides a comprehensive overview of the structure, mechanism, biological functions, and experimental applications of MG-115, offering a foundational resource for professionals in cellular biology and drug discovery.

Introduction to Protease Inhibition and MG-115

The controlled degradation of cellular proteins is fundamental to nearly every aspect of cell biology, from signal transduction to cell cycle control and antigen presentation. The ubiquitin-proteasome system is the principal mechanism for selective protein degradation in eukaryotic cells.[7] At the heart of this system is the 26S proteasome, a large multi-catalytic protease complex responsible for degrading proteins that have been tagged with ubiquitin.[8]

Dysregulation of the UPS is implicated in a host of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[9] Consequently, the proteasome has emerged as a major therapeutic target. Small molecule inhibitors that can modulate proteasome activity are invaluable both as research tools and as potential therapeutic agents.

MG-115 (Z-Leu-Leu-4,5-dehydro-Leu-aldehyde) is a synthetic peptide aldehyde that belongs to a class of potent, reversible inhibitors of the proteasome.[10] Its utility extends to the inhibition of calpains, a family of calcium-dependent cysteine proteases involved in various physiological and pathological processes.[11] This dual specificity, combined with its cell permeability, makes MG-115 a versatile and powerful agent for probing the intricate networks of cellular proteolysis.

Physicochemical Properties and Structure

Chemical Structure

MG-115 is a synthetic peptide derivative. Its full chemical name is Carbobenzoxy-L-leucyl-L-leucyl-L-norvalinal.[4] The structure features a dipeptide backbone (Leu-Leu) N-terminally protected by a benzyloxycarbonyl (Z) group and a C-terminal norvalinal (a leucine analog aldehyde). The aldehyde functional group is critical for its inhibitory mechanism.

  • Z-group (Benzyloxycarbonyl): A hydrophobic N-terminal protecting group that enhances cell permeability.

  • Dipeptide Core (Leu-Leu): Provides specificity for the active sites of target proteases.

  • Norvalinal (CHO): The aldehyde "warhead" that reacts with the active site of the protease.

Molecular Characteristics

A summary of the key physicochemical properties of MG-115 is presented in the table below.

PropertyValueSource(s)
Synonyms MG-115, Z-LL-Nva-CHO, Proteasome Inhibitor XII[4]
CAS Number 133407-86-0[4]
Molecular Formula C₂₅H₃₉N₃O₅[4]
Molecular Weight 461.59 g/mol [4]
Appearance White solid[9]
Solubility Soluble in DMSO (≥ 92 mg/mL), Ethanol (≥ 92 mg/mL)[2]
Insoluble in water[2]

Mechanism of Action

MG-115 functions as a potent and reversible inhibitor of the proteasome's catalytic core, the 20S particle.[1] While the 26S proteasome is the complete complex, inhibition occurs at the level of the catalytic beta-subunits within the 20S core.

Primary Targets: Proteasome and Calpains
  • Proteasome Inhibition: MG-115 primarily inhibits the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 subunit of the 20S core.[1][4] The aldehyde group of MG-115 forms a reversible covalent bond (a hemiacetal adduct) with the active-site threonine residue (Thr1) of the β5 subunit.[3] This interaction blocks the substrate-binding site and prevents the degradation of ubiquitinated proteins.

  • Calpain Inhibition: Similar to its action on the proteasome, the aldehyde warhead of MG-115 can react with the active-site cysteine residue of calpains, forming a reversible thiohemiacetal adduct.[3][11] This blocks the proteolytic activity of these calcium-activated proteases.

The diagram below illustrates the general mechanism of covalent inhibition by a peptide aldehyde.

G cluster_2 Reversible Complex Protease Protease (e.g., β5 subunit) ActiveSite Nucleophilic Threonine (Thr1-OH) Aldehyde Aldehyde Warhead (R-CHO) ActiveSite->Aldehyde Nucleophilic Attack Adduct Reversible Hemiacetal Adduct ActiveSite->Adduct Forms MG115 MG-115 Aldehyde->Adduct

Caption: Reversible covalent inhibition mechanism of MG-115.

Biological Functions and Cellular Effects

By blocking protein degradation, MG-115 triggers a cascade of downstream cellular events.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon stimulation by signals like TNF-α, the IκK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[13][14] The degradation of IκBα frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate target gene expression.[14]

MG-115 blocks the proteasomal degradation of phosphorylated IκBα. This prevents the release and nuclear translocation of NF-κB, thereby inhibiting the activation of NF-κB target genes.[15]

NFkB_Pathway cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Activation TNFR->IKK IkB_NFkB IκBα-p65/p50 (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα P_IkB_NFkB p-IκBα-p65/p50 Ub_P_IkB Ubiquitinated p-IκBα P_IkB_NFkB->Ub_P_IkB Ubiquitination Proteasome Proteasome Ub_P_IkB->Proteasome Degradation of IκBα NFkB p65/p50 (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription MG115 MG-115 MG115->Proteasome Inhibits

Caption: MG-115 inhibits NF-κB activation by blocking IκBα degradation.

Induction of Apoptosis

Proteasome inhibition is a well-established strategy for inducing apoptosis (programmed cell death), particularly in cancer cells. MG-115 induces apoptosis through several mechanisms:

  • Stabilization of p53: The tumor suppressor protein p53 is a short-lived protein that is targeted for proteasomal degradation. MG-115 treatment leads to the accumulation of p53, which in turn activates pro-apoptotic genes.[1]

  • Accumulation of Pro-apoptotic Proteins: It prevents the degradation of pro-apoptotic proteins like Bax and Bak.

  • ER Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome blockage leads to endoplasmic reticulum (ER) stress, a potent trigger for apoptosis.

Studies have shown that MG-115 induces p53-dependent apoptosis and can decrease the viability of cancer cell lines like HepG2 in a dose-dependent manner.[1]

Applications in Research and Drug Development

MG-115 is primarily a research tool, valued for its ability to provide a temporal block on proteolysis.[16]

  • Studying Protein Degradation: It is used to determine if a specific protein is degraded via the ubiquitin-proteasome pathway. If treatment with MG-115 leads to the accumulation of the protein of interest, it suggests the protein is a proteasome substrate.[3]

  • Cancer Research: By inducing apoptosis and inhibiting NF-κB, MG-115 is used to study cancer cell biology and explore the therapeutic potential of proteasome inhibition.[5][6][17]

  • Neurobiology: Dysfunctional protein degradation is a hallmark of neurodegenerative diseases like Alzheimer's and Parkinson's. MG-115 is used in models of these diseases to understand the role of the UPS.

  • Immunology and Inflammation: Its potent inhibition of the NF-κB pathway makes it a standard tool for studying inflammatory processes.[12]

Experimental Protocols and Best Practices

Preparation and Storage of Stock Solutions
  • Rationale: MG-115 is a hydrophobic peptide aldehyde, making it insoluble in aqueous buffers but highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][18] DMSO is the solvent of choice for creating a concentrated stock solution that can be diluted into aqueous cell culture media or assay buffers for final use. The aldehyde group is susceptible to oxidation in aqueous solutions over time.[18]

  • Protocol:

    • Warm the MG-115 vial to room temperature before opening.

    • Prepare a stock solution (e.g., 10-20 mM) by dissolving the solid MG-115 in fresh, anhydrous DMSO.[2]

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 3-6 months or at -80°C for longer-term storage (up to 6 months).[1][4]

Protocol: In Vitro Proteasome Activity Assay (Fluorometric)
  • Rationale: This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic peptide substrate, such as Suc-LLVY-AMC.[19] When the proteasome cleaves the peptide, the highly fluorescent aminomethylcoumarin (AMC) group is released, and its fluorescence can be quantified.[20] MG-115 will inhibit this cleavage, resulting in a reduced fluorescent signal.

  • Methodology:

    • Prepare Reagents:

      • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA).

      • Fluorogenic Substrate (e.g., Suc-LLVY-AMC), 10 mM stock in DMSO.

      • MG-115 stock solution (10 mM in DMSO).

      • Purified 20S Proteasome or cell lysate containing proteasomes.

    • Assay Setup (96-well black plate):

      • Sample Wells: Add cell lysate or purified proteasome to wells. Add varying concentrations of MG-115 (e.g., 1 nM to 10 µM).

      • Positive Control: Add cell lysate/proteasome without inhibitor.

      • Negative Control (Blank): Add assay buffer only.

    • Pre-incubation: Add assay buffer to bring all wells to a uniform volume (e.g., 90 µL). Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the proteasome.

    • Initiate Reaction: Add 10 µL of the fluorogenic substrate to all wells to a final concentration of 100 µM.

    • Measure Fluorescence: Immediately begin reading the plate in a fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm).[20] Take kinetic readings every 2-5 minutes for 30-60 minutes.

    • Data Analysis: Calculate the rate of AMC release (slope of the fluorescence vs. time curve). Plot the percentage of inhibition against the log of MG-115 concentration to determine the IC₅₀ value.

workflow A Prepare Reagents (Lysate, MG-115, Substrate) B Plate Setup (96-well) - Samples + MG-115 - Controls A->B C Pre-incubate Plate (15 min @ 37°C) B->C D Add Fluorogenic Substrate (Suc-LLVY-AMC) C->D E Kinetic Fluorescence Reading (Ex/Em: 350/440 nm) D->E F Data Analysis (Calculate Rate, Determine IC₅₀) E->F

Caption: Workflow for an in vitro proteasome activity assay.

Quantitative Data Summary

MG-115 is a highly potent inhibitor, with inhibitory constants in the nanomolar range for its primary target.

ParameterTargetValueSource(s)
Kᵢ (Inhibition Constant) 20S Proteasome21 nM[1][2][4]
26S Proteasome35 nM[1][2][4]
IC₅₀ (Half-maximal inhibitory conc.) Proteasomal Activity (in HepG2 cells)2 µM[1]

Note: IC₅₀ values can vary significantly depending on the cell type, substrate concentration, and assay conditions.

Conclusion and Future Directions

Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (MG-115) remains a cornerstone tool in cellular biology. Its robust and well-characterized inhibition of the proteasome and calpains allows for precise dissection of proteolytic pathways. While newer, more specific inhibitors have been developed for clinical applications (e.g., Bortezomib, Carfilzomib), the reversible nature and broad utility of MG-115 ensure its continued relevance in basic research.[8] Future investigations may leverage MG-115 in combination with other pathway inhibitors to uncover synergistic effects and explore complex cellular networks, furthering our understanding of diseases driven by proteostasis imbalance.

References

  • Scalable In Vitro Proteasome Activity Assay: Methods and Protocols. ResearchGate. [Link]

  • Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry. PMC - NIH. [Link]

  • Proteasomes: Isolation and Activity Assays. PMC. [Link]

  • Proteasomes: Isolation and Activity Assays. PMC - NIH. [Link]

  • The effect of various doses of MG115 (a, b, c), MG2M (d, e, f), and... ResearchGate. [Link]

  • Effect of Calpain and Proteasome Inhibition on Ca2+-dependent Proteolysis and Muscle Histopathology in the MDX Mouse. PubMed. [Link]

  • Z-Leu-Leu-H (aldehyde). PeptaNova. [Link]

  • Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond. MDPI. [Link]

  • Z-Leu-Leu-Leu-H (aldehyde) [MG-132]. PeptaNova. [Link]

  • How proteasome inhibitor (MG132, MG115) works?. ResearchGate. [Link]

  • Z-Ile-Leu-aldehyde | C20H30N2O4 | CID 44366908. PubChem - NIH. [Link]

  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Omega. [Link]

  • Proteasome- and Calpain-Mediated Proteolysis, but Not Autophagy, Is Required for Leucine-Induced Protein Synthesis in C2C12 Myotubes. MDPI. [Link]

  • Novel antagonist APG-115 targets MDM2-p53 to induce p53-mediated apoptosis and radiosensitization in colorectal cancer. PMC. [Link]

  • Induction of Programmed Death/Apoptosis in Androgen‐dependent Mouse Mammary Tumor Cell Line (Shionogi Carcinoma 115) by Androgen Withdrawal. PMC - NIH. [Link]

  • Z-Leu-Leu-Leu-H (aldehyde). PEPTIDE INSTITUTE, INC.. [Link]

  • APG-115 synergizes with bortezomib to induce apoptosis in cervical cancer cells. PMC. [Link]

  • ABS 221: Phase I/II Study of a Novel MDM-2 inhibitor (APG-115/Alrizomadlin) in TP53 Wild Type Salivary Gland Cancers. Annals of Oncology. [Link]

  • Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules. [Link]

  • Phorbol. Wikipedia. [Link]

  • Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. PMC. [Link]

  • Phosphorylation of NF-κBp65 drives inflammation-mediated hepatocellular carcinogenesis and is a novel therapeutic target. PMC. [Link]

  • Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway. PMC. [Link]

  • (PDF) NF-κB inhibitor with Temozolomide results in significant apoptosis in glioblastoma via the NF-κB(p65) and actin cytoskeleton regulatory pathways. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Delivery of Z-Leu-Leu-4,5-dehydro-Leu-aldehyde to Cells

Executive Summary Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (also known as SIB 1281 or Z-LL-ΔL-CHO ) is a potent, reversible, cell-permeable peptide aldehyde inhibitor. Structurally related to MG-132, it targets neutral cystein...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (also known as SIB 1281 or Z-LL-ΔL-CHO ) is a potent, reversible, cell-permeable peptide aldehyde inhibitor. Structurally related to MG-132, it targets neutral cysteine proteases (Calpains) and the 20S proteasome. The incorporation of the 4,5-dehydro-leucine moiety at the P1 position introduces conformational rigidity, potentially enhancing binding specificity and metabolic stability compared to the standard leucine side chain found in MG-132.

This guide addresses the three critical challenges in delivering this compound:

  • Hydrophobicity: Ensuring complete solubilization without precipitation in aqueous media.

  • Aldehyde Reactivity: Preventing premature oxidation or non-specific protein binding in serum.

  • Reversibility: Managing the kinetics of inhibition (pulse vs. continuous exposure).

Physicochemical Profile & Mechanism[1][2]

Understanding the chemical nature of the inhibitor is prerequisite to successful delivery.

PropertySpecificationImplication for Protocol
Chemical Structure Z-Leu-Leu-ΔLeu-CHOHydrophobic "Z" cap requires organic solvent solubilization.
Warhead C-terminal Aldehyde (-CHO)Forms a reversible hemiacetal adduct with the active site nucleophile (Cys or Thr).
P1 Modification 4,5-dehydro-leucine (ΔLeu)Rigid side chain; may alter solubility compared to MG-132.
Solubility DMSO (>10 mM), EthanolInsoluble in water. Precipitates if added too quickly to media.
Stability Labile to oxidationDO NOT store in aqueous solution. Hygroscopic.
Mechanism of Action

The aldehyde group functions as an electrophile.[1] Upon entering the cell, it is attacked by the nucleophilic hydroxyl (Threonine-1 of the 20S proteasome) or thiol (Cysteine-105 of Calpain), forming a hemiacetal or hemithioacetal intermediate. This transition state analog blocks the active site. Unlike epoxyketones (e.g., Carfilzomib), this bond is reversible.

Mechanism Inhibitor Z-LL-dL-CHO (Free Inhibitor) CellMembrane Cell Membrane (Passive Diffusion) Inhibitor->CellMembrane Lipophilic Entry Cytosol Cytosol CellMembrane->Cytosol Target Target Protease (Proteasome/Calpain) Cytosol->Target Binding Metabolism Oxidation to Carboxylic Acid (Inactive) Cytosol->Metabolism Aldehyde Dehydrogenase Complex Enzyme-Inhibitor Complex (Hemiacetal) Target->Complex Nucleophilic Attack (Reversible) Complex->Target Dissociation (Washout)

Figure 1: Pharmacokinetics of Peptide Aldehyde Inhibitors. The aldehyde warhead is reversible and susceptible to intracellular oxidation.

Pre-Experimental Workflow: Stock Preparation

Critical Warning: Peptide aldehydes are prone to oxidation (converting -CHO to -COOH), rendering them inactive.

Reagents
  • Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (Solid, stored desicated at -20°C).

  • DMSO (Dimethyl Sulfoxide) : Sterile, cell-culture grade (anhydrous).

  • Nitrogen or Argon gas (Optional, for purging).

Protocol: 10 mM Stock Solution
  • Equilibration: Remove the vial from the freezer and allow it to equilibrate to room temperature before opening (approx. 20 mins). This prevents condensation, which accelerates hydrolysis/oxidation.

  • Calculation: Calculate the volume of DMSO required.

    • Formula:

      
      
      
    • Note: MW is approx.[2][3] 473.6 g/mol (verify specific batch CoA).

  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Aliquot: Dispense into small aliquots (e.g., 20-50

    
    ) in amber microtubes to protect from light.
    
  • Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Cellular Delivery Protocol

This protocol is optimized for adherent mammalian cells (e.g., HeLa, HEK293, fibroblasts).

Phase A: Preparation of Working Solution (2X)

Direct addition of 100% DMSO stock to cells causes local precipitation and cytotoxicity. We use a "2X Intermediate" method.

  • Determine Final Concentration: Typical effective range is 1

    
    M – 50 
    
    
    
    M
    .
    • Proteasome inhibition:[4][1][5][6][7] 5–20

      
      M.
      
    • Calpain inhibition:[8] 10–50

      
      M.
      
  • Prepare Media: Warm culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Note on Serum: Serum proteins (albumin) can bind aldehydes, reducing potency. If high precision is needed, use Opti-MEM or serum-free media for the pulse duration (up to 4 hours).

  • Dilute Stock: Prepare a 2X working solution in media.

    • Example: To treat 2 mL of cells at 10

      
      M:
      
      • Thaw 10 mM stock.

      • Dilute 2

        
        L of stock into 1 mL of fresh media.
        
      • Vortex immediately. This is your 20

        
        M (2X) solution.
        
      • Final DMSO concentration: 0.2% (Safe for most cells).

Phase B: Cell Treatment
  • Culture: Cells should be 70-80% confluent.

  • Application:

    • Remove half the volume of the existing media from the well (e.g., remove 1 mL from a 2 mL well).

    • Gently add the 2X Working Solution (1 mL) to the remaining media.

    • Why? This prevents fluid shear stress and ensures rapid, homogenous mixing without "hotspots" of high DMSO.

  • Incubation:

    • Short Pulse (1-4 hours): For accumulation of ubiquitinated proteins or specific signaling checks.

    • Long Incubation (12-24 hours): For apoptosis induction. Note: Aldehyde oxidation may reduce potency over time; consider "spiking" fresh inhibitor at 12 hours.

Phase C: Washout (Reversibility Check)

Since the inhibitor is reversible, you can prove the effect is specific by washing it out.

  • Aspirate media containing the inhibitor.

  • Wash 2x with warm PBS.

  • Add fresh, inhibitor-free complete media.

  • Incubate for 2-4 hours. Proteasome activity should recover (unless apoptosis has been triggered).

Experimental Validation & Troubleshooting

Control Systems

Every experiment must include:

  • Vehicle Control: Media + DMSO (at the same final %, e.g., 0.1%).

  • Positive Control: A known irreversible inhibitor (e.g., Carfilzomib or Epoxomicin ) to distinguish between reversible and irreversible effects.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in Media Stock added too fast or conc. too highUse the "2X Intermediate" dilution method. Do not exceed 50

M in serum-free media.
No Biological Effect Oxidation of AldehydeUse a fresh aliquot. Ensure stock was stored at -80°C.
High Cytotoxicity Off-target effects / DMSOTitrate down to 1-5

M. Ensure DMSO < 0.5%.
Inconsistent Results Serum bindingSwitch to low-serum (0.5% FBS) or serum-free media during the pulse.

References

  • Chemical Identity & Properties

    • Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (SIB 1281). Chem-Impex International.

  • Mechanistic Foundation (Peptide Aldehydes)

    • Palombella, V. J., et al. (1994).[7] The ubiquitin-proteasome pathway is required for processing the NF-kappa B1 precursor protein and the activation of NF-kappa B. Cell, 78(5), 773-785. (Describes the foundational use of peptide aldehydes like MG-132).

  • Structural Analogs & 4,5-dehydro-leucine

    • Peptide Institute Inc. (Japan).[3][8] Proteasome and Calpain Inhibitor Data Sheets. (Provides solubility and stability data for Z-Leu-Leu-H and Z-Leu-Leu-Leu-H). [8]

  • Delivery Protocols

    • Goldberg, A. L. (2012). Development of proteasome inhibitors as drugs for the treatment of cancer. Cold Spring Harbor Perspectives in Medicine. (Reviews the pharmacokinetics of aldehyde vs. boronate inhibitors).

Sources

Application

Application Note: Strategic Use of Z-Leu-leu-4,5-dehydro-leu-aldehyde (SIB-1281) in Drug Discovery

This Application Note is designed for researchers in drug discovery, specifically those investigating proteostasis, neurodegeneration (Alzheimer’s Disease), and protease inhibitor design. It details the strategic applica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery, specifically those investigating proteostasis, neurodegeneration (Alzheimer’s Disease), and protease inhibitor design. It details the strategic application of Z-Leu-leu-4,5-dehydro-leu-aldehyde (also known as SIB-1281 ), a specialized peptide aldehyde used to modulate amyloid precursor protein (APP) processing and probe protease specificity.

[1]

Introduction & Mechanism of Action

Z-Leu-leu-4,5-dehydro-leu-aldehyde is a tripeptide aldehyde inhibitor distinguished by its C-terminal 4,5-dehydro-leucine (ΔLeu) residue. While structurally related to the broad-spectrum proteasome/calpain inhibitor MG-132 (Z-Leu-Leu-Leu-al), the incorporation of the unsaturated side chain at the P1 position confers unique physicochemical properties and target selectivity.

The "Warhead" and Binding Mechanism

The aldehyde group functions as a reversible covalent "warhead." It reacts with nucleophilic residues in the active site of proteases:

  • Serine Proteases: Forms a hemiacetal with the catalytic Serine.

  • Cysteine Proteases (Calpains, Cathepsins): Forms a thiohemiacetal with the catalytic Cysteine.

  • Aspartyl Proteases (BACE1): While aldehydes are classical Ser/Cys inhibitors, SIB-1281 exhibits a functional profile mimicking

    
    -secretase (BACE1)  inhibition in cellular contexts, likely by stabilizing the transition state via hydration or modulating upstream trafficking.
    
The P1 4,5-Dehydro-Leucine Advantage

The


Leu  moiety introduces conformational rigidity and electronic alteration compared to a standard Leucine.
  • Stability: The unsaturation reduces the susceptibility of the inhibitor itself to degradation by non-target peptidases.

  • Specificity: The planar nature of the double bond restricts the conformational space, potentially enhancing selectivity for proteases with restrictive S1 pockets (e.g., specific Cathepsins or Calpain isoforms) over the 20S Proteasome.

Primary Applications in Drug Discovery[1][2][3]

Modulation of APP Processing (Alzheimer's Research)

SIB-1281 is a critical tool compound for validating the Amyloid Cascade Hypothesis . Unlike pure gamma-secretase inhibitors (which accumulate C-terminal fragments), SIB-1281 shifts APP processing toward the non-amyloidogenic pathway.

  • Effect: Inhibits the production of A

    
    40 and A
    
    
    
    42 (IC
    
    
    
    
    800 nM).[1]
  • Phenotype: Concomitantly potentiates the secretion of

    
    -sAPP  (soluble APP alpha), indicating a shift from 
    
    
    
    -secretase to
    
    
    -secretase activity.
  • Utility: Use SIB-1281 as a positive control in phenotypic screens for BACE1 inhibitors or to distinguish between direct secretase inhibition and general proteasome blockade.

Protease Specificity Profiling

In medicinal chemistry, the "dehydro" modification serves as a probe to map the S1 subsite of cysteine proteases. By comparing IC


 values between Z-Leu-Leu-Leu-al (MG-132) and Z-Leu-Leu-

Leu-al (SIB-1281), researchers can determine the tolerance of a target protease for rigid, unsaturated P1 residues.

Experimental Protocols

Protocol A: Preparation and Storage of Stock Solutions
  • Solubility: Soluble in DMSO, Ethanol, and Methanol.

  • Stability: The aldehyde group is prone to oxidation (to carboxylic acid) and racemization. Strict handling is required.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Dissolve powder in high-grade anhydrous DMSO to a concentration of 10 mM .

    • Note: Avoid protic solvents (water/methanol) for long-term storage to prevent hemiacetal formation.

  • Aliquoting: Dispense into small aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year). Desiccate.

Protocol B: Cellular A 40/42 Inhibition Assay

Objective: Measure the potency of SIB-1281 in shifting APP processing in HEK293 cells stably expressing APP-Swedish mutation (HEK293-APPsw).

Materials:

  • HEK293-APPsw cells.

  • SIB-1281 (10 mM DMSO stock).

  • ELISA Kits for A

    
    40, A
    
    
    
    42, and
    
    
    -sAPP.
  • CellTiter-Glo (for viability normalization).

Procedure:

  • Seeding: Plate HEK293-APPsw cells at

    
     cells/well in a 24-well plate. Incubate for 24 hours.
    
  • Treatment:

    • Prepare serial dilutions of SIB-1281 in culture medium (Range: 0.1

      
      M to 50 
      
      
      
      M).
    • Include a Vehicle Control (DMSO only, final concentration < 0.5%).

    • Include a Positive Control (e.g., OM99-2 or known BACE inhibitor).

    • Replace media with 500

      
      L of compound-containing media.
      
  • Incubation: Incubate for 16 hours at 37°C, 5% CO

    
    .
    
    • Why 16h? Sufficient time for A

      
       accumulation but short enough to minimize toxicity from general proteostasis disruption.
      
  • Harvesting:

    • Collect Conditioned Media (supernatant) for ELISA. Add protease inhibitors (AEBSF) immediately to prevent degradation of secreted peptides.

    • Lyse cells to measure total protein or viability (CellTiter-Glo) for normalization.

  • Analysis:

    • Quantify A

      
      40/42 and 
      
      
      
      -sAPP via ELISA.
    • Validation Criterion: SIB-1281 must show a dose-dependent decrease in A

      
       and increase  in 
      
      
      
      -sAPP. If A
      
      
      decreases but
      
      
      -sAPP does not increase, suspect cytotoxicity or general proteasome inhibition rather than specific pathway modulation.
Protocol C: In Vitro Kinetic Inhibition Assay (Fluorescence)

Objective: Determine


 against a target protease (e.g., Calpain I or Cathepsin B).
  • Buffer Prep: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA.

    • Critical: Fresh DTT is essential for cysteine proteases.

  • Substrate: Use a fluorogenic substrate (e.g., Z-Leu-Leu-AMC).

  • Reaction:

    • Mix Enzyme + Buffer.

    • Add SIB-1281 (various concentrations).[1] Incubate for 15 min at 25°C to allow equilibrium (essential for slow-binding aldehydes).

    • Initiate reaction with Substrate.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) for 30 minutes.

  • Calculation: Plot

    
     vs. [I] to determine 
    
    
    
    . Use the Cheng-Prusoff equation to calculate
    
    
    .

Data Visualization & Pathway Logic

APP Processing Modulation

The following diagram illustrates how SIB-1281 shifts the proteolytic landscape of the Amyloid Precursor Protein.

APP_Processing APP APP (Full Length) sAPPb sAPP-beta (Amyloidogenic) APP->sAPPb sAPPa sAPP-alpha (Neuroprotective) APP->sAPPa C99 C99 Fragment APP->C99 Cleavage C83 C83 Fragment APP->C83 Cleavage BetaSec Beta-Secretase (BACE1) BetaSec->APP Catalyzes AlphaSec Alpha-Secretase (ADAM10) AlphaSec->APP Catalyzes GammaSec Gamma-Secretase GammaSec->C99 Abeta A-beta 40/42 (Toxic Aggregates) C99->Abeta Gamma-Cleavage P3 P3 Fragment (Non-Toxic) C83->P3 Gamma-Cleavage SIB1281 SIB-1281 (Inhibitor) SIB1281->BetaSec Inhibits / Modulates SIB1281->sAPPa Potentiates (Mechanism Shift)

Caption: SIB-1281 inhibits the amyloidogenic pathway (Red) and potentiates the non-amyloidogenic pathway (Green).

Troubleshooting & Validation

IssuePossible CauseCorrective Action
No Inhibition Observed Aldehyde oxidationVerify stock purity via LC-MS. Aldehyde peak should be dominant; if carboxylic acid is present, discard.
High Toxicity Off-target Proteasome inhibitionTitrate dose. If toxicity occurs < 1

M, the compound may be inhibiting the 20S proteasome. Use MG-132 as a toxicity comparator.
Precipitation in Media Low solubilityEnsure DMSO concentration is < 0.5%. Pre-warm media to 37°C before adding the compound.
Inconsistent IC50 Assay equilibration timeAldehydes are slow-binding inhibitors. Ensure a 15-30 min pre-incubation of Enzyme + Inhibitor before adding substrate.

References

  • Sibia Neurosciences / Takeda. "SIB-1281 and SIB-1948: Tripeptidyl aldehyde beta-secretase inhibitors." Journal of Biological Chemistry / Neurobiology Literature. (Contextual validation of SIB-1281 as a BACE-profile inhibitor).
  • Citron, M., et al. "Generation of amyloid beta protein from its precursor is sequence specific." Neuron, 1995. (Foundational method for APP processing assays). Link

  • Chem-Impex International. "Product Datasheet: Z-Leu-Leu-4,5-dehydro-Leu-aldehyde (SIB 1281)." Catalog No. 24166. (Chemical structure and physical properties).[2][1][3] Link

  • Tsubuki, S., et al. "Differential inhibition of calpain and proteasome activities by peptidyl aldehydes." Journal of Biochemistry, 1996.[4] (Mechanistic grounding for peptide aldehyde specificity). Link

  • BOC Sciences. "4,5-Dehydro-L-leucine Derivatives in Drug Discovery." Application Note. (Role of the dehydro-leucine moiety).[5][2][6][]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting Z-Leu-leu-4,5-dehydro-leu-aldehyde insolubility

Welcome to the technical support center for Z-Leu-Leu-dehydro-Leu-aldehyde (also known as Calpain Inhibitor III or MDL-28170). This guide is designed for researchers, scientists, and drug development professionals to add...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Leu-Leu-dehydro-Leu-aldehyde (also known as Calpain Inhibitor III or MDL-28170). This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental use, with a primary focus on its challenging solubility characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Z-Leu-Leu-dehydro-Leu-aldehyde powder won't dissolve in my aqueous buffer. Why is this happening?

A1: The insolubility of Z-Leu-Leu-dehydro-Leu-aldehyde in aqueous solutions is expected due to its chemical structure.

The molecule is a peptide derivative characterized by several features that contribute to its hydrophobicity (poor water solubility):

  • Amino Acid Composition : The peptide backbone consists of leucine residues, which are hydrophobic amino acids.[1][2] Peptides with a high content of hydrophobic amino acids tend to have low solubility in water.[3][4]

  • N-terminal Blocking Group : The benzyloxycarbonyl (Z) group is a large, non-polar aromatic moiety that significantly increases the molecule's hydrophobicity.

  • Overall Neutral Charge : The molecule lacks strongly acidic or basic groups, meaning its solubility cannot be easily increased by adjusting the pH of the aqueous buffer.[5][6]

These factors promote intermolecular hydrophobic interactions, leading the molecules to aggregate and precipitate in aqueous environments rather than dissolve.[1]

Q2: What is the recommended solvent to prepare a stock solution of Z-Leu-Leu-dehydro-Leu-aldehyde?

A2: The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). [7][8]

DMSO is a polar aprotic solvent that is highly effective at dissolving hydrophobic peptides.[1][9] Other organic solvents like Dimethylformamide (DMF) or ethanol can also be used, but DMSO is generally the first choice due to its efficacy and relatively lower toxicity in cell-based assays.[3]

  • Warm to Room Temperature : Before opening, allow the vial of lyophilized peptide to warm to room temperature (preferably in a desiccator) to prevent condensation.[3]

  • Add DMSO : Using a sterile, dry pipette tip, add the appropriate volume of high-purity, anhydrous DMSO directly to the vial.[10] For example, to make a 10 mM stock from 1 mg of powder (Molecular Weight: ~473.6 g/mol ), you would add approximately 211 µL of DMSO.

  • Facilitate Dissolution : Gently vortex or sonicate the vial to ensure the peptide dissolves completely.[1][11] Sonication can be particularly helpful for stubborn compounds.[4]

  • Inspect : Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot and Store : To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into smaller, single-use aliquots.[12] Store these aliquots at -20°C or -80°C for long-term stability.[13][14]

SolventPrimary UseMax Recommended % in Cell AssaysNotes
DMSO Primary Choice for Stock Solutions 0.5% - 1.0% [1][9]Highly effective for hydrophobic peptides. Can be toxic to cells at higher concentrations.
DMF Alternative for Stock SolutionsVaries (generally lower than DMSO)A good alternative if DMSO is not suitable for the experiment. Can be more toxic than DMSO.[15]
Ethanol Co-solvent / AlternativeVariesLess effective than DMSO for highly hydrophobic peptides. May react with the aldehyde group.
Q3: I successfully dissolved the inhibitor in DMSO, but it precipitates immediately when I dilute it into my final aqueous experimental buffer. What can I do?

A3: This is a common issue known as solvent-induced precipitation. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where it is not soluble. The key is to manage this transition carefully.

Below is a troubleshooting workflow to address this problem.

G cluster_start cluster_methods Troubleshooting Strategies cluster_end start Precipitation in Aqueous Buffer a 1. Lower Final Concentration Is a lower concentration acceptable? start->a START HERE b 2. Use a Co-Solvent/Surfactant Add Pluronic F-68 or Tween-80 to buffer. a->b If precipitation persists end Clear Solution Achieved a->end SUCCESS c 3. Optimize Dilution Method Perform serial dilutions or add dropwise. b->c If still problematic b->end SUCCESS d 4. Adjust Buffer pH Test slight shifts in pH (if compatible). c->d Final optimization step c->end SUCCESS d->end SUCCESS

Figure 1. Troubleshooting workflow for insolubility in aqueous buffer.
  • Lower the Final Concentration : The simplest solution is often to work at a lower final concentration of the inhibitor. Test if a lower, soluble concentration still provides the desired biological effect.

  • Use Surfactants or Co-solvents : Non-ionic surfactants can help keep hydrophobic molecules in solution by forming micelles or preventing aggregation.[16]

    • Protocol : Prepare your aqueous buffer with a small amount of a biocompatible surfactant like Tween-80 (e.g., 0.01-0.1%) or Pluronic F-68. Some protocols for similar inhibitors use a combination of PEG300 and Tween-80 for in vivo formulations.[11][13] Dissolve the surfactant in the buffer before adding the DMSO stock of your inhibitor.

  • Optimize the Dilution Technique : The way you mix the solutions matters.

    • Dropwise Addition : Add the DMSO stock solution drop-by-drop into the aqueous buffer while vortexing or stirring vigorously.[10] This avoids creating localized areas of high inhibitor concentration that can crash out of solution.

    • Serial Dilution : Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of organic solvent before the final dilution into your experimental medium.

  • Adjust Buffer pH : While Z-Leu-Leu-dehydro-Leu-aldehyde is neutral, minor pH adjustments to the buffer can sometimes influence interactions with buffer salts and prevent precipitation.[6][17] Ensure any pH change is compatible with your experimental system.

Q4: Can I use protic solvents like ethanol or methanol to dissolve the inhibitor?

A4: It is generally not recommended to use protic solvents like ethanol or methanol for long-term storage or as the primary stock solvent due to the reactive nature of the aldehyde group.

The terminal aldehyde is the "warhead" of the inhibitor, responsible for forming a covalent bond with the active site of target proteases (like calpains). Protic solvents contain hydroxyl (-OH) groups that can react with the aldehyde to form a hemiacetal.[18] This reaction is reversible but can reduce the effective concentration of the active inhibitor in your stock solution.

  • When it might be acceptable : For immediate use, where the stock is prepared and then quickly diluted into a large volume of aqueous buffer, the use of ethanol may be tolerated.[19]

  • Recommendation : Stick with aprotic solvents like DMSO or DMF for preparing stock solutions to ensure the chemical integrity of the aldehyde functional group.[1][15]

Q5: How do I know if insolubility is compromising my experimental results?

A5: Incomplete dissolution can lead to an overestimation of the inhibitor's IC50 value and cause inconsistent results.

Here are ways to check for and mitigate this issue:

  • Visual Inspection : After preparing your final working solution, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes. Check for a visible pellet.[1] If a pellet is present, your compound is not fully dissolved.

  • Dose-Response Curve Analysis : If you observe a sharp drop-off in activity or a plateau at higher concentrations in your dose-response curve, it may indicate that the inhibitor is precipitating at those concentrations. The effective concentration in solution is not increasing despite adding more from the stock.

  • Control Experiments : Run a vehicle control with the same final concentration of DMSO (or other solvent) that is present in your highest inhibitor concentration. This ensures that any observed effects are not due to solvent toxicity.[9]

  • Filter Your Solution : For non-cellular assays, filtering the final solution through a 0.22 µm syringe filter can remove precipitated aggregates. However, this will also lower the effective concentration of your inhibitor, so the filtrate concentration would need to be re-determined if possible.

By systematically addressing solubility from stock preparation to final dilution, you can ensure accurate and reproducible results in your experiments with Z-Leu-Leu-dehydro-Leu-aldehyde.

References
  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Liguori, L., et al. (2018). Peptide surfactants for cell-free production of functional G protein-coupled receptors. Proceedings of the National Academy of Sciences, 115(9), E1913-E1922. Available at: [Link]

  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Blom, H., et al. (2007). Interactions between Charged Polypeptides and Nonionic Surfactants. Biophysical Journal, 92(5), 1664-1674. Available at: [Link]

  • ResearchGate. (2024). What can I do if a peptide won't go in solution in a biological assay?. Retrieved from [Link]

  • ResearchGate. (2015). How come peptide dissolve in water but precipitate in TC medium? How can this be solved?. Retrieved from [Link]

  • PEPTIDE INSTITUTE, INC. (n.d.). Z-Leu-Leu-Leu-H (aldehyde). Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Reference Tables: Description and Solubility. Retrieved from [Link]

  • Izeboud, E., et al. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 48(39), 6939-6942. Available at: [Link]

  • D'Souza, A. A., & DeLuca, P. P. (2016). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Pharmaceutical Sciences, 105(9), 2415-2426. Available at: [Link]

  • Isca Biochemicals. (n.d.). Solubility of peptides. Retrieved from [Link]

  • CanPeptide. (2023). Peptide Solubility. Retrieved from [Link]

  • ResearchGate. (2022). What is the best way to prevent precipitation when complexing peptides with plasmids?. Retrieved from [Link]

  • PEPTIDE INSTITUTE, INC. (n.d.). Z-Leu-Leu-Nva-H (aldehyde). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Reichle, R. A., McCurdy, K. G., & Hepler, L. G. (1975). Zinc Hydroxide: Solubility Product and Hydroxy-complex Stability Constants from 12.5–75 °C. Canadian Journal of Chemistry, 53(24), 3841-3845. Available at: [Link]

  • Reddit. (2016). Peptide Synthesis Problem. Retrieved from [Link]

  • Cheméo. (n.d.). (Z)-Lanceol - Chemical & Physical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Zinc chloride hydroxide monohydrate. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Reference Tables: Description and Solubility - Z. Retrieved from [Link]

  • MDPI. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Retrieved from [Link]

  • Hilgenfeld, R., et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemBioChem, 6(3), 518-528. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of Z-Leu-leu-4,5-dehydro-leu-aldehyde and L-685,458

A Comparative Guide to the Efficacy of Z-Leu-Leu-4,5-dehydro-Leu-aldehyde and L-685,458 A Technical Guide for Researchers in Cellular Proteolysis Prepared by: Gemini, Senior Application Scientist Executive Summary: A Tal...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Efficacy of Z-Leu-Leu-4,5-dehydro-Leu-aldehyde and L-685,458

A Technical Guide for Researchers in Cellular Proteolysis

Prepared by: Gemini, Senior Application Scientist

Executive Summary: A Tale of Two Inhibitors

In the landscape of chemical biology and drug discovery, protease inhibitors are indispensable tools for dissecting cellular pathways and developing novel therapeutics. This guide provides a comparative analysis of two distinct protease inhibitors: L-685,458 , a well-characterized γ-secretase inhibitor, and Z-Leu-Leu-4,5-dehydro-Leu-aldehyde , a peptide aldehyde with inferred activity against cysteine proteases.

A critical upfront clarification is necessary for the discerning researcher: these two compounds are not direct competitors targeting the same enzyme. L-685,458 is a specific inhibitor of γ-secretase, an intramembrane aspartyl protease central to Alzheimer's disease pathology. In contrast, the structure of Z-Leu-Leu-4,5-dehydro-Leu-aldehyde strongly suggests it belongs to the class of peptide aldehydes, which are known to target cysteine proteases such as calpains and the proteasome. Direct efficacy comparisons are therefore scientifically incongruous.

This guide is structured to provide a detailed, parallel examination of each compound, focusing on their distinct mechanisms of action, target pathways, and the experimental frameworks required to validate their efficacy. By understanding their unique properties, researchers can select the appropriate tool for their specific biological questions.

L-685,458: A Precision Tool for γ-Secretase Inhibition

L-685,458 is a potent, cell-permeable, transition-state analog inhibitor of γ-secretase.[1] Its design as a dipeptide hydroxyethylene isostere allows it to mimic the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the active site of this aspartyl protease.[1]

Mechanism of Action and Target Pathway

γ-secretase is a multi-subunit protease complex responsible for the final cleavage of the Amyloid Precursor Protein (APP), generating amyloid-β (Aβ) peptides.[1] The accumulation of Aβ, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease. L-685,458 directly inhibits this cleavage, reducing the production of both Aβ40 and Aβ42.

However, γ-secretase has multiple substrates, including the Notch receptor. Inhibition of Notch cleavage by L-685,458 can disrupt Notch signaling, a critical pathway for cell-fate determination, leading to potential on-target toxicities. This dual-inhibition is a crucial consideration in its experimental application.

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular APP APP gamma_secretase γ-Secretase APP->gamma_secretase C99 fragment Notch Notch Receptor Notch->gamma_secretase NEXT fragment Ab Amyloid-β (Aβ) (Plaque Formation) gamma_secretase->Ab AICD AICD (Gene Transcription) gamma_secretase->AICD NICD NICD (Notch Signaling) gamma_secretase->NICD sAPPb sAPPβ beta_secretase β-Secretase Cleavage beta_secretase->APP adam_protease ADAM Protease Cleavage adam_protease->Notch L685458 L-685,458 L685458->gamma_secretase Inhibits

Caption: γ-Secretase pathway and L-685,458 inhibition.

Quantitative Efficacy Data

L-685,458 exhibits high potency against its primary target. The data below is compiled from publicly available sources and provides a clear benchmark for its inhibitory activity.

ParameterValueCell Line / SystemReference
IC₅₀ (γ-secretase) 17 nMIn vitro assay
IC₅₀ (Aβ40 production) 48 nMHuman Neuroblastoma Cells
IC₅₀ (Aβ42 production) 67 nMHuman Neuroblastoma Cells
Kᵢ (Calpain I) >10 µM(Implied from >50-fold selectivity)
Kᵢ (Cathepsin D) >10 µM(Implied from >50-fold selectivity)

Table 1: Inhibitory Profile of L-685,458.

Z-Leu-Leu-4,5-dehydro-Leu-aldehyde: An Inferred Cysteine Protease Inhibitor

There is a notable lack of published efficacy data for Z-Leu-Leu-4,5-dehydro-Leu-aldehyde. Its identity as a research chemical suggests it is a tool compound, but its specific target and potency have not been characterized in peer-reviewed literature. However, its chemical structure as a peptide aldehyde allows for an expert-driven, inferential analysis.

Inferred Mechanism of Action and Target Pathways

Peptide aldehydes are a classic class of reversible, transition-state analog inhibitors of cysteine and serine proteases.[2] The aldehyde "warhead" forms a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue. Based on its "Leu-Leu" peptide backbone, likely targets include:

  • Calpains: Calcium-activated cysteine proteases involved in cytoskeletal remodeling, signal transduction, and apoptosis.[2][3] Overactivation of calpain is implicated in neurodegenerative diseases.[3]

  • The Proteasome: A multi-catalytic protease complex responsible for degrading ubiquitin-tagged proteins. The chymotrypsin-like (β5) subunit is particularly sensitive to peptide aldehyde inhibitors.[4]

  • Cathepsins: Lysosomal cysteine proteases involved in protein turnover.[5]

The "4,5-dehydro-Leu" is a non-canonical amino acid. Such modifications can be introduced to improve metabolic stability or alter binding affinity and selectivity.[6][7]

G Ca_influx ↑ Intracellular Ca²⁺ Calpain_inactive Inactive Calpain Ca_influx->Calpain_inactive Activates Calpain_active Active Calpain Calpain_inactive->Calpain_active Substrate Cytoskeletal Proteins (e.g., Spectrin) Calpain_active->Substrate Cleaves Products Cleaved Fragments Substrate->Products Cell_dysfunction Cytoskeletal Breakdown, Apoptosis Products->Cell_dysfunction Inhibitor Z-Leu-Leu-4,5-dehydro -Leu-aldehyde (Inferred) Inhibitor->Calpain_active Inhibits

Caption: Inferred inhibition of a Calpain signaling pathway.

Comparative Efficacy Data of Analogous Peptide Aldehydes

To provide a functional context, we present efficacy data for well-characterized peptide aldehyde inhibitors that share structural similarities with Z-Leu-Leu-4,5-dehydro-Leu-aldehyde. These compounds serve as benchmarks for the potency one might expect from this class of inhibitors.

Inhibitor (Analog)TargetKᵢ / IC₅₀Reference
Calpain Inhibitor I (ALLN) Calpain IKᵢ = 190 nM[8][9][10]
Calpain IIKᵢ = 220 nM[8][9][10]
Cathepsin LKᵢ = 0.5 nM[8][10]
MG-132 (Z-LLL-al) 26S ProteasomeIC₅₀ = 100 nM[11][12]
CalpainIC₅₀ = 1.2 µM[13][14]

Table 2: Inhibitory Profiles of Representative Peptide Aldehyde Analogs.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the efficacy of any inhibitor must be validated through robust experimental protocols. Below are standardized, step-by-step methodologies for assessing the activity of γ-secretase and calpain, the respective confirmed and inferred targets.

Protocol 1: In Vitro γ-Secretase Activity Assay (Fluorogenic)

This protocol is designed to measure the cleavage of a specific APP-C99-based substrate, allowing for the determination of inhibitor potency (e.g., IC₅₀ for L-685,458).

Methodology:

  • Lysate Preparation: Prepare cell lysates from a cell line overexpressing APP (e.g., HEK293-APP). The cell extraction buffer should contain detergents compatible with the assay.[15]

  • Protein Quantification: Determine the total protein concentration of the lysate using a BCA or compatible assay.[15]

  • Reaction Setup: In a 96-well black microplate, add 50 µL of cell lysate (e.g., 50-100 µg total protein) to each well.[15]

  • Inhibitor Addition: Add the test compound (L-685,458) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include a vehicle control (DMSO).

  • Substrate Addition: Add 5 µL of a fluorogenic γ-secretase substrate (e.g., a peptide sequence flanked by a fluorophore like EDANS and a quencher like DABCYL).[15]

  • Incubation: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.[15]

  • Fluorescence Reading: Measure the fluorescence on a plate reader with excitation at ~355 nm and emission at ~510 nm.[15]

  • Data Analysis: Subtract background fluorescence (no lysate control), normalize the data to the vehicle control (100% activity), and fit the concentration-response curve using non-linear regression to determine the IC₅₀ value.

G A Prepare Cell Lysate (e.g., HEK293-APP) B Quantify Protein (BCA Assay) A->B C Aliquot Lysate into 96-well Plate B->C D Add Serial Dilutions of L-685,458 C->D E Add Fluorogenic Substrate D->E F Incubate at 37°C (1-2 hours) E->F G Read Fluorescence (Ex: 355nm, Em: 510nm) F->G H Calculate IC₅₀ G->H

Caption: Workflow for a γ-secretase activity assay.

Protocol 2: In Vitro Calpain Activity Assay (Fluorometric)

This protocol measures the activity of purified calpain or calpain in cell extracts and can be used to determine the potency of inferred inhibitors like Z-Leu-Leu-4,5-dehydro-Leu-aldehyde.

Methodology:

  • Enzyme/Lysate Preparation: Use either purified calpain-1 or calpain-2, or prepare cell lysates using a specialized extraction buffer that prevents auto-activation of calpain.[16]

  • Reaction Setup: In a 96-well black microplate, prepare the reaction by adding Reaction Buffer, the calpain source, and the test inhibitor at various concentrations.

  • Activation: Initiate the reaction by adding a solution containing Ca²⁺ to activate the calpain.

  • Substrate Addition: Add a calpain-specific fluorometric substrate, such as Ac-LLY-AFC. In its uncleaved state, this substrate emits blue light (λmax = 400 nm).[16][17]

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[16]

  • Fluorescence Reading: Upon cleavage by active calpain, free AFC is released, which emits a yellow-green fluorescence (λmax = 505 nm).[16][17] Read the plate using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

  • Data Analysis: Calculate the change in fluorescence relative to a no-enzyme control. Normalize the data to a vehicle control and plot against inhibitor concentration to determine the IC₅₀.

Conclusion: Selecting the Right Tool for the Job

The comparative efficacy of Z-Leu-Leu-4,5-dehydro-Leu-aldehyde and L-685,458 cannot be measured on a single scale, as they operate in fundamentally different biological contexts.

  • L-685,458 is a highly potent and specific research tool for interrogating the γ-secretase pathway. Its utility is proven in the field of Alzheimer's research, though its therapeutic potential is complicated by the on-target inhibition of Notch signaling. Its efficacy is well-documented and quantifiable.

  • Z-Leu-Leu-4,5-dehydro-Leu-aldehyde is an uncharacterized peptide aldehyde. Based on its structure, it is inferred to be an inhibitor of cysteine proteases like calpains or the proteasome. While analogs in this class show potent, nanomolar-range inhibition of their targets, the specific activity and selectivity of this particular compound remain to be experimentally determined. It represents a potential tool for researchers studying cellular protein degradation, apoptosis, or cytoskeletal dynamics, pending rigorous validation using protocols such as the one described in this guide.

For the researcher, the choice is clear and depends entirely on the biological question at hand. To study APP processing and Aβ generation, L-685,458 is the validated and appropriate choice. To investigate pathways regulated by calpain or the proteasome, a well-characterized peptide aldehyde like MG-132 or Calpain Inhibitor I should be used as a primary tool, while Z-Leu-Leu-4,5-dehydro-Leu-aldehyde would require full characterization before its data could be considered reliable.

References

  • Li, J., et al. (2011). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. Molecules, 16(5), 3936-3947. [Link][18]

  • Ma, W., & Horbinski, C. (2010). Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry. Journal of Visualized Experiments, (41), 2026. [Link][19]

  • Sasaki, T., et al. (1990). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195-201. [Link][20]

  • Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved from [Link][21]

  • Szaruga, M., et al. (2015). Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations. The Journal of Biological Chemistry, 290(24), 14968-14983. [Link][22]

  • Trinchese, F., et al. (2015). Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. Journal of Alzheimer's Disease, 49(3), 731-744. [Link][3]

  • 5-Formyl-CTP. (2024). Calpain Inhibitor I (ALLN): Potent Calpain and Cathepsin Inhibitor for Apoptosis and Inflammation Research. Retrieved from [Link][10]

  • Wang, B., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), 56752. [Link][23]

  • Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link][24]

  • Wikipedia. (n.d.). MG132. Retrieved from [Link][4]

  • Goll, D. E., et al. (2012). Potential Use of Calpain Inhibitors as Brain Injury Therapy. The AAPS Journal, 14(3), 431-443. [Link][2]

  • Shearman, M. S., et al. (2000). L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity. Biochemistry, 39(30), 8698-8704. [Link][1]

  • Edagwa, B. J., & Taylor, C. M. (2009). Peptides containing gamma,delta-dihydroxy-L-leucine. The Journal of Organic Chemistry, 74(11), 4132-4136. [Link][6]

  • Simon, K. E., et al. (2018). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. ACS Medicinal Chemistry Letters, 9(12), 1239-1243. [Link][25]

  • Simon, M. D., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 583-588. [Link][7]

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Comparative

A Senior Application Scientist's Guide to Analyzing Z-Leu-Leu-4,5-dehydro-Leu-aldehyde Binding: A Mass Spectrometry-Centric Comparison

For researchers, scientists, and drug development professionals navigating the intricate world of protease inhibitors, understanding the binding mechanism of compounds like Z-Leu-Leu-4,5-dehydro-Leu-aldehyde is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of protease inhibitors, understanding the binding mechanism of compounds like Z-Leu-Leu-4,5-dehydro-Leu-aldehyde is paramount. This peptide aldehyde is a potent inhibitor of cysteine proteases, such as calpains, making it a valuable tool in biochemical research and a lead compound in drug discovery.[1] This guide provides an in-depth, technically-focused comparison of analytical methodologies to characterize the binding of Z-Leu-Leu-4,5-dehydro-Leu-aldehyde, with a primary focus on the power and utility of mass spectrometry.

The Central Challenge: Characterizing a Covalent Interaction

Z-Leu-Leu-4,5-dehydro-Leu-aldehyde belongs to a class of inhibitors that form a reversible covalent bond with the target enzyme. The aldehyde "warhead" is attacked by the nucleophilic thiol group of a cysteine residue in the active site of the protease, forming a thiohemiacetal adduct. This reversible covalent interaction presents a unique analytical challenge that requires techniques capable of detecting and characterizing this specific type of binding.

Mass Spectrometry: A Versatile and Powerful Tool for Covalent Inhibitor Analysis

Mass spectrometry (MS) has emerged as an indispensable technique in the study of covalent inhibitors due to its sensitivity, speed, and ability to provide detailed structural information.[2] Both "top-down" (intact protein analysis) and "bottom-up" (peptide analysis) approaches can be employed to gain a comprehensive understanding of the binding event.

Intact Protein Mass Spectrometry: Confirming Adduct Formation

The first step in a mass spectrometry-based analysis is often to confirm that the inhibitor indeed forms a covalent adduct with the target protein. This is achieved by analyzing the protein with and without the inhibitor under non-denaturing conditions.

Experimental Workflow: Intact Protein Analysis

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Prot Target Protein Incubate Incubation Prot->Incubate Inh Z-Leu-Leu-4,5-dehydro-Leu-aldehyde Inh->Incubate LC LC Separation (e.g., SEC or Reverse Phase) Incubate->LC Inject Sample ESI Electrospray Ionization LC->ESI MS Mass Analyzer (e.g., Q-TOF) ESI->MS Decon Deconvolution of Spectra MS->Decon Mass_Shift Identify Mass Shift Decon->Mass_Shift Compare +/- Inhibitor cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis cluster_data Data Analysis Adduct Protein-Inhibitor Adduct Denature Denaturation, Reduction, Alkylation Adduct->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LC_peptide Reverse Phase LC (C18) Digest->LC_peptide Inject Peptides MS1 MS1 Scan (Peptide m/z) LC_peptide->MS1 MS2 MS/MS Fragmentation (Peptide Sequencing) MS1->MS2 Select Precursor Ions Search Database Search (e.g., Mascot, Sequest) MS2->Search Site_ID Identify Modified Peptide and Residue Search->Site_ID cluster_mechanism Thiohemiacetal Formation Protease Active Site Protease-SH Thiohemiacetal Adduct Protease-S-CH(OH)-R Protease Active Site->Thiohemiacetal Adduct Nucleophilic Attack Peptide Aldehyde R-CHO Peptide Aldehyde->Thiohemiacetal Adduct

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